8-Hydroxyquinoline-2-sulfonic acid

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The story of 8-Hydroxyquinoline-2-sulfonic acid is intrinsically linked to the broader history of quinoline chemistry. Quinoline, a heterocyclic aromatic organic compound, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnih.gov Its name, however, was coined in 1842 by Charles Gerhardt, who derived it from quinine, a well-known antimalarial alkaloid. wikipedia.orgnumberanalytics.com This connection to quinine, a natural product used for centuries, highlights the early recognition of the therapeutic potential of quinoline-based structures. numberanalytics.comglobalresearchonline.net

The development of synthetic methods for quinoline and its derivatives, such as the Skraup synthesis (1880) and the Friedländer synthesis (1882), marked a significant turning point in heterocyclic chemistry. nih.goviipseries.org These methods paved the way for the creation of a vast array of quinoline derivatives with diverse applications, from dyes to pharmaceuticals. wikipedia.orgnih.gov The synthesis of 8-hydroxyquinoline (B1678124) itself was a key development, with its preparation from quinoline-8-sulfonic acid via alkali fusion being a notable method. rroij.comscispace.com This historical foundation set the stage for the synthesis and investigation of further substituted quinolines, including this compound.

Structural Distinctiveness and Functional Group Significance of this compound

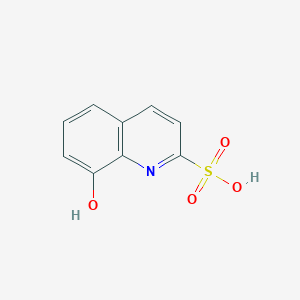

The structure of this compound is what imparts its unique chemical properties and reactivity. It is a derivative of 8-hydroxyquinoline, featuring a hydroxyl (-OH) group at the 8-position and a sulfonic acid (-SO3H) group at the 2-position of the quinoline ring. The molecular formula is C9H7NO4S. nih.gov

Overview of Advanced Research Domains and Contributions

The unique structural characteristics of this compound have led to its application in several advanced research areas. Its strong metal-chelating ability is a cornerstone of its utility.

In analytical chemistry , it serves as a valuable reagent. The formation of fluorescent metal complexes with various metal ions allows for their sensitive and selective determination. rroij.comscispace.com For instance, its isomer, 8-hydroxyquinoline-5-sulfonic acid, has been used for the fluorometric determination of metal ions like cadmium and zinc. uci.edu This principle is also applied in capillary zone electrophoresis for the separation and detection of metal cations. osti.gov

In the realm of materials science , derivatives of 8-hydroxyquinoline are integral components in the development of organic light-emitting diodes (OLEDs). rroij.com The aluminum complex of 8-hydroxyquinoline is a classic example of an electron transport material in OLEDs. wikipedia.org The sulfonic acid derivative, with its modified electronic properties and solubility, offers potential for the design of new materials with tailored optoelectronic characteristics.

Furthermore, the broader family of 8-hydroxyquinoline derivatives has shown significant potential in medicinal chemistry and as corrosion inhibitors. researchgate.netmdpi.com While this article does not delve into dosage or safety, it is noteworthy that the fundamental chelating and electronic properties of the 8-hydroxyquinoline scaffold, which are prominent in the 2-sulfonic acid derivative, are the basis for these applications. The ability to bind to metal ions is a key mechanism in their biological activity and their ability to form protective layers on metal surfaces. researchgate.netnih.gov

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C9H7NO4S |

| Key Functional Groups | Hydroxyl (-OH) at position 8, Sulfonic Acid (-SO3H) at position 2 |

| CAS Number (for monohydrate) | 20946-17-2 |

| Melting Point | >300 °C (for monohydrate) chemicalbook.comchemicalbook.com |

Properties

Molecular Formula |

C9H7NO4S |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

8-hydroxyquinoline-2-sulfonic acid |

InChI |

InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |

InChI Key |

QLJOSEUOQHDGTQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 8 Hydroxyquinoline 2 Sulfonic Acid

Established and Emerging Synthesis Routes for 8-Hydroxyquinoline-2-sulfonic Acid

The synthesis of this compound is a complex challenge, primarily centered on achieving regioselectivity on the quinoline (B57606) core. Unlike its more commonly synthesized 5- and 8-sulfonic acid isomers, direct sulfonation to the 2-position is not a favored pathway.

Regioselective Sulfonation Approaches to Quinoline Derivatives

The direct sulfonation of quinoline or 8-hydroxyquinoline (B1678124) typically does not yield the 2-sulfonic acid derivative as the major product. In electrophilic aromatic substitution reactions like sulfonation, the existing substituents and the electronic nature of the quinoline ring system dictate the position of the incoming electrophile.

The quinoline ring system is generally deactivated towards electrophiles, particularly under the strong acidic conditions required for sulfonation, where the ring nitrogen becomes protonated. The hydroxyl group at the 8-position is an activating, ortho-para directing group, which favors substitution at the 5- and 7-positions. This electronic preference makes the synthesis of the 5-sulfonic acid isomer relatively straightforward. Substitution at the 2-position of the pyridine (B92270) ring is electronically disfavored.

Emerging strategies for achieving C2-functionalization on quinoline often involve pre-functionalizing the ring or using N-oxide derivatives. For instance, the use of quinoline N-oxides has been shown to activate the C2 position for various substitutions, including sulfonylation, providing a potential, albeit indirect, route to the desired product.

Multi-Step Organic Synthesis Strategies

Given the challenges of direct C2-sulfonation, multi-step strategies are the most viable approach for obtaining this compound. These routes typically involve the synthesis of a quinoline derivative with a leaving group or a precursor functional group at the C2 position, which is then converted to the sulfonic acid.

A common industrial route for related isomers involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid, followed by a high-temperature alkali fusion to introduce the hydroxyl group. patsnap.comscispace.comrroij.comgoogle.com This highlights a general principle in quinoline chemistry where the sulfonic acid group can be displaced by a hydroxyl group under harsh conditions.

While a specific, documented multi-step synthesis for this compound is not widely reported, a hypothetical pathway could start from 8-hydroxyquinoline-2-carboxylic acid. scispace.com This precursor could potentially be converted to a 2-amino derivative, which could then undergo a Sandmeyer-type reaction to introduce the sulfonic acid group. Another approach could involve the synthesis of a 2-halo-8-hydroxyquinoline, followed by nucleophilic substitution, although this is also a challenging transformation.

The following table outlines a typical multi-step synthesis for the related quinoline-8-sulfonic acid, illustrating the conditions often employed in quinoline sulfonation. patsnap.comgoogle.com

Table 1: Representative Conditions for a Multi-Step Synthesis of Quinoline-8-Sulfonic Acid

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Sulfonation | Quinoline | 65% Fuming Sulfuric Acid, heat to 110-120°C for 3 hours | Quinoline-8-sulfonic acid |

| 2. Work-up | Sulfonated mixture | Cool, add to ice water, filter, and dry the precipitate | Purified Quinoline-8-sulfonic acid |

| 3. Alkali Fusion | Quinoline-8-sulfonic acid | Sodium Hydroxide or Potassium Hydroxide, Water, Catalyst (e.g., methanol), heat to 170-190°C under pressure | 8-Hydroxyquinoline |

| 4. Neutralization | Reaction mixture | Neutralize with acid to pH ~7, cool, filter, and purify | Purified 8-Hydroxyquinoline |

Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses three distinct regions for chemical modification: the quinoline heterocyclic system, the hydroxyl group, and the sulfonic acid group.

Modifications of the Quinoline Heterocyclic System

The quinoline ring itself can undergo further substitution, although the existing electron-withdrawing sulfonic acid group and the activating hydroxyl group will influence the regiochemical outcome. Electrophilic substitution reactions, such as halogenation or nitration, are likely to be directed to the 5- and 7-positions of the carbocyclic ring. mdpi.com

Furthermore, Mannich reactions are a common method for functionalizing the 8-hydroxyquinoline scaffold, typically occurring at the C7 position to introduce aminomethyl groups. acs.org Such modifications can be used to build more complex molecules, including hybrids with other bioactive compounds. nih.gov

Chemical Transformations of the Sulfonic Acid and Hydroxyl Moieties

The hydroxyl and sulfonic acid groups are key sites for derivatization.

Hydroxyl Group Reactions: The phenolic hydroxyl group can be readily alkylated or acylated. Protection of this group, for instance by converting it to a methyl ether or an acetate (B1210297) ester, is often a necessary step to prevent unwanted side reactions during subsequent modifications elsewhere on the molecule. scispace.comrroij.com

Sulfonic Acid Group Reactions: The sulfonic acid group is a versatile functional handle. Its most important transformation is the conversion to the corresponding sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride or chlorosulfonic acid. The resulting 8-hydroxyquinoline-2-sulfonyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles. For example, reaction with primary or secondary amines yields a diverse family of sulfonamides, a class of compounds with significant pharmacological importance. nih.gov

Table 2: General Reactions for Functional Group Transformation on the 8-Hydroxyquinoline Core

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| 8-Hydroxyl | Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 8-Alkoxy |

| 8-Hydroxyl | Acylation (Esterification) | Acyl chloride or Anhydride, Base | 8-Acyloxy |

| 2-Sulfonic Acid | Sulfonyl Chloride Formation | Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H) | 2-Sulfonyl chloride |

| 2-Sulfonyl chloride | Sulfonamide Formation | Primary or secondary amine (R₂NH) | 2-Sulfonamide |

Mechanistic Studies of Key Chemical Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not prevalent in the literature. However, the mechanisms can be understood from the fundamental principles of quinoline chemistry and electrophilic aromatic substitution.

The mechanism of sulfonation on the quinoline ring involves the attack of an electrophile, typically SO₃, on the aromatic system to form a resonance-stabilized intermediate known as a sigma complex or Wheland intermediate. In the strong acidic media required for sulfonation, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation strongly deactivates the pyridine ring (containing N) towards electrophilic attack. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.

The 8-hydroxyl group is an activating ortho-, para-director. This means it electronically favors the formation of the sigma complex when the electrophile attacks at positions 5 (para) and 7 (ortho). The difficulty in achieving sulfonation at the C2 position is a direct consequence of the electronic deactivation of the pyridine ring.

Mechanistic studies on related compounds, such as the photosensitized oxidation of 8-hydroxyquinoline-5-sulfonic acid, show that the reaction proceeds via the generation of singlet oxygen, which then oxidizes the quinoline ring. tsijournals.com This indicates that the molecule can participate in complex photochemical pathways, a field that warrants further investigation for the 2-sulfonic acid isomer.

Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoline 2 Sulfonic Acid

Ligand Characteristics and Metal-Binding Behavior of 8-Hydroxyquinoline-2-sulfonic acid

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their ability to form stable chelate complexes with a wide array of metal ions. scirp.orgrroij.comresearchgate.net The molecule acts as a potent, monoprotic, bidentate chelating agent where the hydroxyl group's hydrogen is displaced upon coordination, linking the metal to both the oxygen and the heterocyclic nitrogen atom. scispace.comscirp.orgrroij.com The addition of a sulfonic acid group, as in this compound, significantly enhances its aqueous solubility compared to the parent 8-HQ, without fundamentally altering the primary coordination site. uc.ptuci.edu This allows for the study of its complexation reactions in purely aqueous solutions. uci.edu

The acid-base properties of this compound are critical to its function as a ligand, as they determine the species present in solution at a given pH and thus its availability for metal chelation. The molecule possesses three ionizable groups: the sulfonic acid group, the phenolic hydroxyl group, and the quinolinium nitrogen.

The sulfonic acid group is strongly acidic and is expected to be fully deprotonated across the typical pH range used for complexation studies. core.ac.uk The other two dissociation constants, corresponding to the protonated quinolinium nitrogen and the phenolic hydroxyl group, are key to its metal-binding capabilities. For the analogous 8-hydroxyquinoline-5-sulfonic acid (HQS), these pKₐ values have been determined through spectrophotometric and potentiometric titrations. core.ac.ukacs.org The deprotonation of the quinolinium nitrogen (pKₐ₁) occurs first, followed by the dissociation of the phenolic proton (pKₐ₂) at a higher pH.

| Dissociation Step | Species Transition | Approximate pKₐ Value (for 8-HQS) |

| pKₐ (sulfonic acid) | H₃L ⇌ H₂L⁻ + H⁺ | < 2 |

| pKₐ₁ (ring nitrogen) | H₂L⁻ ⇌ HL²⁻ + H⁺ | ~3.9 |

| pKₐ₂ (hydroxyl group) | HL²⁻ ⇌ L³⁻ + H⁺ | ~8.4 |

| Data derived from studies on the analogous 8-hydroxyquinoline-5-sulfonic acid. |

The chelating species is typically the form where the hydroxyl group has been deprotonated, allowing the oxygen to coordinate with the metal ion.

8-hydroxyquinoline and its derivatives can exist in an equilibrium between two tautomeric forms: the enol (phenolic) form and a zwitterionic keto-enol (N-protonated) form. rroij.comresearchgate.net In the ground state, the enol form is generally more stable. However, upon photoexcitation, an excited-state intramolecular proton transfer can occur from the hydroxyl oxygen to the quinoline (B57606) nitrogen, leading to the formation of the tautomer. scispace.comacs.org

This tautomeric equilibrium is significant because chelation requires the N,O-donor set of the enol form. The formation of the zwitterionic tautomer can compete with metal chelation. The presence of a metal ion stabilizes the enol form by forming a rigid chelate ring, which often leads to a significant enhancement in fluorescence intensity. scispace.comresearchgate.net This phenomenon is the basis for the use of 8-hydroxyquinoline derivatives as "turn-on" fluorescent sensors for metal ions. uc.pt The sulfonate group's electronic influence and its effect on the local solvent environment can modulate this tautomeric balance, thereby subtly influencing the kinetics and thermodynamics of metal complex formation.

Synthesis and Characterization of Metal Complexes of this compound

Complexes of 8-hydroxyquinoline derivatives are typically synthesized by mixing the ligand with a solution of the desired metal salt in an appropriate solvent. scirp.orguobaghdad.edu.iq The high water solubility of the sulfonic acid derivative allows these reactions to be conveniently carried out in aqueous media. uci.edu The resulting metal complexes are often characterized using a variety of spectroscopic and analytical techniques, including UV-Vis and FTIR spectroscopy, elemental analysis, and conductometric titrations to confirm stoichiometry. scirp.orgresearchgate.nettandfonline.com

This compound is expected to form highly stable complexes with a variety of transition metal ions. Studies on the closely related 8-HQS and other derivatives show complex formation with ions such as Cu(II), Ni(II), Co(II), Zn(II), Fe(II), Fe(III), and Mn(II). scirp.orgtandfonline.com The stoichiometry of these complexes is commonly 1:2 (metal:ligand), leading to general formulas like [M(L)₂(H₂O)₂], where L represents the deprotonated ligand. uc.pttandfonline.com The coordination geometry is often octahedral, with the two ligand molecules providing four coordination sites in the equatorial plane and water molecules occupying the axial positions. uc.ptscirp.org However, other geometries, such as square-planar for Cu(II), have also been proposed. scirp.org

| Transition Metal Ion | Typical Stoichiometry (M:L) | Proposed Geometry (with 8-HQ derivatives) | Reference |

| Zinc(II) | 1:2 | Square bipyramidal / Octahedral | uc.pt |

| Copper(II) | 1:2 | Square-planar / Octahedral | scirp.org |

| Nickel(II) | 1:2 | Octahedral | scirp.org |

| Cobalt(II) | 1:2 | Octahedral | scirp.org |

| Iron(III) | 1:3 | Octahedral | tandfonline.com |

| Manganese(II) | 1:2 | Octahedral | tandfonline.com |

The chelating ability of this ligand extends to main group metals. Notably, derivatives of 8-hydroxyquinoline are classic reagents for the gravimetric analysis of aluminum(III). uc.pt The interaction with Group 12 metals (which share characteristics of both transition and main group metals) has been studied in detail for 8-HQS, revealing the formation of stable 1:2 complexes with Zn(II), Cd(II), and Hg(II). uc.pt The cadmium(II) complex is reported to be particularly fluorescent. uci.edu Other main group metals that form fluorescent chelates with 8-HQS include Mg(II), Be(II), Sc(III), Y(III), and La(III). uci.edu

The coordination chemistry of 8-hydroxyquinoline derivatives with f-block elements is also of interest, partly due to the large ionic radii of these elements which favor higher coordination numbers. google.com Studies on 8-HQS have shown that it forms fluorescent chelates with certain lanthanide ions, most strongly with Praseodymium (Pr) and Lutetium (Lu), while the complexes with Europium (Eu) and Dysprosium (Dy) are only marginally fluorescent. uci.edu Among the actinides, Thorium(IV) forms a moderately fluorescent chelate, whereas the Uranyl ion (UO₂²⁺) complex is non-fluorescent. uci.edu Recent research has also explored the synthesis of Sm(III), Gd(III), and Eu(III) complexes with other 8-hydroxyquinoline derivatives. nih.gov

Structural Elucidation and Stereochemistry of Metal Complexes

The coordination of this compound to a metal center occurs primarily through the deprotonated phenolic oxygen and the quinoline nitrogen atom, forming a stable five-membered chelate ring. The sulfonic acid group at the 2-position can also participate in or influence coordination, potentially allowing the ligand to act as a tridentate chelator.

The geometrical arrangements of metal complexes with 8-hydroxyquinoline derivatives are dictated by the coordination number and electronic configuration of the central metal ion. For 8-hydroxyquinoline and its sulfonated analogues, metal ions commonly adopt coordination numbers of 4, 5, or 6.

Six-coordinate metal ions typically form octahedral or distorted octahedral complexes. scirp.orgscispace.com In many instances, particularly with divalent metal ions, the coordination sphere is completed by solvent molecules, most commonly water. For example, studies on the related 8-hydroxyquinoline-5-sulfonate (8-HQS) with Group 12 metals (Zn(II), Cd(II), Hg(II)) indicate a preference for hexacoordinated metal centers, where two bidentate 8-HQS ligands and two water molecules bind to the metal. uc.pt The resulting geometry for the zinc(II) complex is described as square bipyramidal, with the two 8-HQS ligands positioned in the equatorial plane and the two water molecules in mutually trans axial positions. uc.pt For the larger Cd(II) and Hg(II) ions, a cis arrangement of the water molecules is found to be more stable. uc.pt

Four-coordinate complexes, such as those with Cu(II), may adopt a square planar geometry. scirp.orgresearchgate.net The specific geometry is a function of the metal ion's intrinsic properties and the steric demands of the ligands. google.com The study of 8-hydroxyquinoline-2-carboxylic acid, a close structural analogue of the title compound, reveals that the ligand can act as a tridentate donor, utilizing the pyridine (B92270) nitrogen, phenolic oxygen, and a carboxylic oxygen, leading to highly stable complexes. uncw.edu

The stoichiometry of the resulting metal complexes is a critical parameter in understanding their structure and stability. The most frequently observed stoichiometry for divalent metal ions with 8-hydroxyquinoline derivatives is 1:2 (Metal:Ligand). scirp.orguc.pt This ratio allows for the neutralization of the metal's +2 charge by two singly deprotonated ligands, forming a neutral complex, or a charged complex if the ligand itself carries additional charge, as with the sulfonate group.

Investigations using methods like conductometric and spectrophotometric titrations have confirmed the formation of 1:2 complexes for Co(II), Ni(II), and Cu(II) with the parent 8-hydroxyquinoline. scirp.org Similarly, detailed studies on 8-hydroxyquinoline-5-sulfonate with Zn(II), Cd(II), and Hg(II) show the dominant formation of a 1:2 species in aqueous solution. uc.pt While less common, other stoichiometries such as 1:1 and 1:3 have also been reported for different derivatives and metal ions, such as the 1:3 ratio found for Fe(II) and Mn(II) with 7-nitroso-8-hydroxyquinoline-5-sulfonic acid. knust.edu.gh The formation of 1:1 complexes is often a step in the formation of the more stable 1:2 species.

| Ligand | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Reference(s) |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acid | Zn(II), Cd(II), Hg(II) | 1:2 | uc.pt |

| 8-Hydroxyquinoline | Co(II), Ni(II), Cu(II) | 1:2 | scirp.org |

| 8-Hydroxyquinoline-2-carboxylic acid | Zn(II), Cd(II) | 1:2 | uncw.edu |

| 7-Nitroso-8-hydroxyquinoline-5-sulfonic acid | Fe(II), Mn(II) | 1:3 | knust.edu.gh |

| 8-Hydroxyquinoline | General rule for six-covalent metals (e.g., Al(III)) | 1:3 | scispace.comgoogle.com |

The formation and stability of metal complexes with this compound are profoundly influenced by environmental conditions, most notably pH and ionic strength.

pH Dependence: The pH of the aqueous solution is a critical factor because it controls the protonation state of the ligand. The 8-hydroxyquinoline moiety has two ionizable protons: one on the phenolic hydroxyl group and one on the quinoline nitrogen (which can be protonated in acidic conditions). Chelation can only occur when the hydroxyl group is deprotonated, a process which is itself pH-dependent. Studies on the 5-sulfonic acid derivative show that the optimal pH for the formation of fluorescent metal chelates generally lies between 5 and 8. uci.eduosti.gov Below this range, protonation of the ligand competes with metal binding, and above this range, the formation of metal hydroxo complexes can compete with ligand chelation. uci.edu For instance, the fluorescence of Sc(III), Y(III), and La(III) complexes with 8-hydroxyquinoline-5-sulfonate is maximal at a pH of 5 to 6. uci.edu

Ionic Strength: The stability of the charged complexes formed with sulfonated quinoline derivatives is also sensitive to the ionic strength of the solution. Potentiometric titrations have shown that the stability constants of zinc(II) and cadmium(II) complexes with 8-hydroxyquinoline-5-sulfonate are strongly dependent upon the ionic strength of the medium. uc.pt

Solvent and Other Media: The surrounding medium can also affect complex properties. The fluorescence of many metal-HQS complexes is enhanced in the presence of surfactants like hexadecyltrimethylammonium ion (HTA+) or in mixed water:dimethylformamide solvents. uci.eduosti.gov

Selectivity and Specificity in Metal Ion Recognition and Binding

While 8-hydroxyquinoline is often considered an unselective reagent that forms complexes with dozens of metal ions, its derivatives can exhibit significant selectivity, which is crucial for applications in analytical chemistry and separation science. mcmaster.ca This selectivity is governed by a combination of factors including the Hard and Soft Acids and Bases (HSAB) principle, the stability of the resulting chelate, and steric effects.

The HSAB principle suggests that hard acids (metal ions) prefer to bind to hard bases (donor atoms), and soft acids prefer soft bases. In 8-hydroxyquinoline, the phenolic oxygen is a hard donor, while the quinoline nitrogen is a borderline donor. This allows it to bind a wide variety of metal ions. For instance, in a modified ligand containing both an 8-quinolinol site (N,O donors) and a pyridylazo site (N,N,O donors), the hard V(V) ion selectively binds to the hard N,O-chelate site, while the borderline Fe(II) ion prefers the softer N,N,O-site. tandfonline.com

The inherent stability of the complex formed is a primary driver of selectivity. Quantitative data for the stability constants of complexes with the analogous 8-hydroxyquinoline-2-carboxylic acid (HQC) ligand demonstrate a wide range of binding affinities. As shown in the table below, the stability constant (log K₁) for Cu(II) is significantly higher than for other divalent metals like Mg(II) or Ca(II), indicating a high degree of selectivity for copper. uncw.edu This high stability is attributed to the preorganized tridentate nature of the ligand. uncw.edu Furthermore, some metal ions like Fe(III) are known to be potent quenchers of the fluorescence of other metal-HQS chelates, an effect that can be used for selective detection. uci.edu

| Metal Ion | Stability Constant (log K₁) with 8-Hydroxyquinoline-2-carboxylic acid | Reference |

|---|---|---|

| Mg(II) | 4.93 | uncw.edu |

| Ca(II) | 6.16 | uncw.edu |

| Zn(II) | 9.10 | uncw.edu |

| Gd(III) | 9.89 | uncw.edu |

| La(III) | 10.13 | uncw.edu |

| Pb(II) | 11.35 | uncw.edu |

| Cu(II) | 12.00 | uncw.edu |

Spectroscopic and Advanced Analytical Characterization of 8 Hydroxyquinoline 2 Sulfonic Acid and Its Complexes

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometry

No specific data available in the literature.

Fluorescence and Luminescence Spectroscopic Investigations

No specific data available in the literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific data available in the literature.

Raman Spectroscopy

No specific data available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific data available in the literature.

Further experimental research is required to elucidate the specific spectroscopic and analytical characteristics of 8-Hydroxyquinoline-2-sulfonic acid.

Proton (¹H) NMR Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the hydrogen atoms within a molecule, providing information about their chemical environment and connectivity. In aqueous solutions (D₂O), the ¹H NMR spectrum of 8-hydroxyquinoline (B1678124) derivatives is sensitive to pH, as the protonation state of the nitrogen atom and the hydroxyl group changes, leading to shifts in the resonance signals of the aromatic protons. uc.pt

Table 1: Representative ¹H NMR Chemical Shifts for 8-Hydroxyquinoline and its 5-Sulfonic Acid Derivative This table provides data for related compounds to illustrate expected spectral characteristics.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | H-2 | 8.783 | CDCl₃ | chemicalbook.com |

| H-3 | 7.426 | CDCl₃ | chemicalbook.com | |

| H-4 | 8.148 | CDCl₃ | chemicalbook.com | |

| H-5 | 7.330 | CDCl₃ | chemicalbook.com | |

| H-6 | 7.453 | CDCl₃ | chemicalbook.com | |

| H-7 | 7.191 | CDCl₃ | chemicalbook.com | |

| 8-Hydroxyquinoline-5-sulfonic acid (8-HQS) | H-2 | ~8.9 | D₂O | uc.ptresearchgate.net |

| H-3 | ~7.7 | D₂O | uc.ptresearchgate.net | |

| H-4 | ~8.5 | D₂O | uc.ptresearchgate.net | |

| H-6 | ~8.1 | D₂O | uc.ptresearchgate.net |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline (B57606) rings are sensitive to the electronic effects of the substituents and to complexation with metal ions. Studies on 8-HQS have shown that upon binding to metal ions like U(VI) and Ga(III), significant coordination-induced shifts occur, particularly for the carbons nearest the binding sites (C-8 and C-9), confirming the chelation mode. uc.ptresearchgate.netbohrium.com

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline-5-sulfonic acid This table illustrates the carbon environment in a closely related sulfonated 8-hydroxyquinoline.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in D₂O | Experimental Shift (δ, ppm) in D₂O (pH~3) | Reference |

|---|---|---|---|

| C2 | 148.6 | 148.0 | uc.pthmdb.ca |

| C3 | 122.9 | 122.7 | uc.pthmdb.ca |

| C4 | 137.9 | 138.3 | uc.pthmdb.ca |

| C5 | 125.8 | 134.4 | uc.pthmdb.ca |

| C6 | 125.1 | 125.0 | uc.pthmdb.ca |

| C7 | 112.5 | 112.2 | uc.pthmdb.ca |

| C8 | 154.6 | 152.0 | uc.pthmdb.ca |

| C9 (C8a) | 139.7 | 139.0 | uc.pthmdb.ca |

Multinuclear NMR for Metal-Ligand Interactions

When this compound complexes with certain metal ions, multinuclear NMR can directly probe the metallic center. For instance, studies on Ga(III) complexes with 8-HQS have utilized ⁷¹Ga NMR spectroscopy. bohrium.com These studies revealed the formation of multiple complex species with different stoichiometries (1:1, 1:2, and 1:3 metal:ligand ratios) in solution. Furthermore, the spectra can help distinguish between different geometric isomers, such as the meridional (mer) and facial (fac) isomers in 1:3 complexes, providing detailed insights into the solution chemistry and thermodynamics of complexation. researchgate.netbohrium.com The mer isomer was found to be the dominant and more stable form for Ga(III) complexes with 8-HQS. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for studying systems with unpaired electrons, such as complexes of paramagnetic metal ions like copper(II) and iron(III). When this compound coordinates with these metals, the resulting complexes are EPR-active.

Studies on Cu(II) and Fe(III) complexes with 8-hydroxyquinoline-5-sulfonic acid (SQ) embedded in a polymer matrix have used EPR to characterize the coordination environment of the metal ions. researchgate.netnih.govnih.gov The EPR spectrum of the Cu(II) complex shows an anisotropic signal, and its parameters (g-values and hyperfine coupling constants) can reveal the geometry and nature of the coordinating atoms (e.g., nitrogen vs. oxygen). researchgate.netescholarship.org For Fe(III) complexes, EPR signals can indicate the presence of high-spin Fe³⁺ in a rhombic or axial symmetry. researchgate.net

Table 3: Representative EPR Parameters for Metal Complexes of 8-Hydroxyquinoline-5-sulfonic acid (SQ)

| Complex | g-value(s) | Hyperfine Coupling (A) | Interpretation | Reference |

|---|---|---|---|---|

| Cu(II)-SQ in PVA/Chitosan Mat | g∥ = 2.35, g⊥ = 2.06 | A∥ = 13.5 mT | Coordination of Cu(II) via O atoms. | researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound and its derivatives. The molecular weight of this compound (C₉H₇NO₄S) is 225.22 g/mol . nih.gov Electron ionization (EI) mass spectra of the related 8-hydroxyquinoline-5-sulfonic acid show a distinct fragmentation pattern that can be used for its identification. nist.govnist.gov

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly powerful for analyzing these compounds in complex mixtures. nih.govtsu.edu In LC-MS/MS, a precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce a characteristic product ion spectrum. This transition is highly specific and allows for sensitive quantification. For example, in the analysis of a related halogenated 8-hydroxyquinoline, the transition from the precursor ion to a major fragment ion was used for reliable detection in biological matrices. nih.govtsu.edu The fragmentation of the quinoline ring system and the loss of the sulfonic acid group are expected to be key pathways. researchgate.net

X-ray Diffraction for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While the crystal structure for this compound is not described in the reviewed literature, a new monoclinic polymorph of the parent compound, 8-hydroxyquinoline, has been characterized. nih.gov The analysis showed a planar molecule with an intramolecular O—H···N hydrogen bond. In the crystal, molecules form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov Such detailed structural information is crucial for understanding the solid-state properties and for correlating structure with observed chemical and physical behavior.

Table 4: Illustrative Crystal Data for a Monoclinic Polymorph of 8-Hydroxyquinoline This data is for the parent compound and demonstrates the type of information obtained from XRD.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₇NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 6.620 (3) | nih.gov |

| b (Å) | 9.243 (4) | nih.gov |

| c (Å) | 11.070 (4) | nih.gov |

| β (°) | 90.718 (6) | nih.gov |

| Volume (ų) | 677.3 (5) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, identifying, and quantifying this compound in various samples. Due to the compound's polar and chelating nature, method development requires careful selection of the stationary and mobile phases.

Reversed-phase HPLC methods are common, often utilizing C18 columns. researchgate.net The mobile phase typically consists of an acetonitrile-water mixture with an acid modifier, such as phosphoric acid or formic acid, to control the ionization state of the compound and ensure good peak shape. researchgate.netsielc.com For compounds that are highly polar or have strong chelating properties, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer superior retention and separation. sielc.com Detection is commonly performed using a UV detector, with monitoring at wavelengths around 250 nm. sielc.com

Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity and sensitivity, making it ideal for bioanalytical studies or trace analysis. nih.govtsu.educhemrxiv.org For LC-MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric or sulfuric acid. sielc.comsielc.com

Table 5: Summary of HPLC and LC-MS Conditions for Analysis of 8-Hydroxyquinoline Derivatives

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | LiChrosorb RP-18 | Acetonitrile:Water (65:35 v/v) with H₃PO₄ (pH 3.05) | UV | researchgate.net |

| HPLC | Primesep 200 (mixed-mode) | Acetonitrile with 0.1% H₃PO₄ | UV (250 nm) | sielc.com |

| LC-MS | Primesep 200 (mixed-mode) | Acetonitrile with Ammonium Formate | MS | sielc.comsielc.com |

Theoretical and Computational Investigations of 8 Hydroxyquinoline 2 Sulfonic Acid

Quantum Chemical Approaches to Molecular Properties

Quantum chemical methods are instrumental in elucidating the electronic and photophysical characteristics of 8-hydroxyquinoline (B1678124) derivatives. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to 8-hydroxyquinoline (8-HQ) and its derivatives to determine ground-state properties. For the related compound 8-hydroxyquinoline-5-sulfonic acid, DFT-based calculations have been used to compute acid dissociation constants (pKas). researchgate.netresearchgate.net These calculations often employ a hybrid exchange-correlation functional and incorporate bulk solvent effects through models like the Polarizable Continuum Model (PCM) to accurately reflect conditions in solution. researchgate.net

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is used to study excited states and simulate photophysical phenomena. Studies on the analogous 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have utilized TD-DFT to characterize its behavior in solution as a function of pH. acs.orgresearchgate.net

These computational investigations can predict absorption and emission spectra for the various protonated and deprotonated forms of the molecule. acs.orgresearchgate.net Furthermore, TD-DFT allows for the determination of properties that are difficult to access experimentally, such as excited-state acid dissociation constants (pKa*). By calculating the relative stabilities of the different species in the first excited state, a complete picture of the molecule's photophysical properties, including its fluorescence (or lack thereof), can be simulated from first principles. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline (B57606) derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule, providing insight into the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | -5.65 | -0.99 | 4.66 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -6.19 | -1.89 | 4.30 |

Data adapted from a DFT study on related quinoline derivatives to illustrate typical energy values. researchgate.net

Computational Modeling of Coordination Processes

8-Hydroxyquinoline and its derivatives are well-known chelating agents that form stable complexes with a wide variety of metal ions. Computational modeling is essential for predicting the structure, stability, and spectroscopic features of these metal complexes.

Computational methods, particularly DFT, are used to predict the three-dimensional structures of metal complexes formed with 8-hydroxyquinoline-based ligands. These calculations can determine the preferred coordination geometry (e.g., octahedral, square planar) and the stoichiometry of the complex (metal-to-ligand ratio). researchgate.netscirp.org

For instance, in studies involving the complexation of 8-hydroxyquinoline-5-sulfonate (8-HQS) with trivalent metal ions like Al(III), Ga(III), and In(III), DFT calculations have been combined with experimental data to propose detailed geometries. researchgate.netrsc.org These studies revealed that Al(III) and Ga(III) form complexes with a 1:3 metal-to-ligand stoichiometry in a meridional (mer) arrangement. researchgate.netrsc.org In contrast, the larger In(III) ion forms a 1:3 complex with a facial (fac) geometry. rsc.org Similarly, thermodynamic studies on the closely related 8-hydroxyquinoline-2-carboxylic acid with Fe(II) and Fe(III) use quantum mechanical calculations to characterize the structural features and stability of the resulting complexes. rsc.org

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Predicted Geometry |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonate | Al(III) | 1:3 | Octahedral (mer-isomer) |

| 8-Hydroxyquinoline-5-sulfonate | Ga(III) | 1:3 | Octahedral (mer-isomer) |

| 8-Hydroxyquinoline-5-sulfonate | In(III) | 1:3 | Octahedral (fac-isomer) |

| 8-Hydroxyquinoline | Cu(II) | 1:2 | Square Planar |

Data sourced from computational and experimental studies on 8-HQ and 8-HQS. researchgate.netscirp.orgrsc.org

A key application of computational modeling is the simulation of spectroscopic data, which helps in the interpretation of experimental results. By calculating properties such as nuclear magnetic shielding tensors, electric field gradients, and electronic transition energies, it is possible to simulate NMR, EPR, and UV-visible absorption spectra.

In the study of metal complexes with 8-hydroxyquinoline derivatives, DFT calculations are frequently used to provide structural details that aid in the interpretation of multinuclear NMR spectra. rsc.org The combination of high-sensitivity luminescence techniques, the selectivity of NMR, and the structural detail from DFT provides a comprehensive understanding of the complexation behavior. researchgate.netrsc.org For example, calculated chemical shifts can be compared with experimental values to confirm the proposed structures of complexes in solution. researchgate.net This synergy between computational simulation and experimental observation is crucial for accurately characterizing the species formed during coordination processes.

Reaction Mechanism Elucidation through Computational Chemistry

A comprehensive review of scientific literature reveals a notable absence of specific computational studies dedicated to elucidating the reaction mechanisms of 8-Hydroxyquinoline-2-sulfonic acid. The primary focus of theoretical and computational investigations in this chemical family has been on the parent compound, 8-hydroxyquinoline (8-HQ), and its isomer, 8-hydroxyquinoline-5-sulfonic acid.

While direct computational data on the reaction pathways of this compound is not available, the extensive research on its analogs provides a valuable framework for understanding the potential applications of computational chemistry in studying its reactivity. These studies on related molecules offer insights into the types of mechanisms and properties that can be computationally explored.

For instance, computational chemistry has been instrumental in understanding the tautomerization and proton transfer mechanisms of 8-hydroxyquinoline. semanticscholar.org Theoretical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that the intramolecular proton transfer from the hydroxyl group to the nitrogen atom faces a substantial energy barrier in the ground state. semanticscholar.org However, upon photoexcitation, this barrier is significantly reduced, facilitating the excited-state proton transfer. semanticscholar.org

Furthermore, DFT studies have been pivotal in elucidating the adsorption mechanism of 8-hydroxyquinoline and its derivatives on metal surfaces, which is crucial for their application as corrosion inhibitors. rsc.org These computational models help in determining the adsorption energies and the nature of the chemical bonding between the inhibitor and the metal surface, distinguishing between physisorption and chemisorption processes. rsc.org

In the context of sulfonated derivatives, computational protocols have been successfully applied to determine the acid dissociation constants (pKa) of 8-hydroxyquinoline-5-sulfonic acid. researchgate.net These theoretical calculations are essential for predicting the compound's ionization state and, consequently, its reactivity and behavior in solutions of varying pH. researchgate.net

Although no specific data tables concerning the reaction mechanisms of this compound can be presented, the following table illustrates the type of data generated in computational studies of its close analog, 8-hydroxyquinoline-5-sulfonic acid, to showcase the capabilities of such theoretical investigations.

Table 1: Computed Acid Dissociation Constants (pKa) of 8-Hydroxyquinoline-5-sulfonic acid

| pKa | Computational Value | Experimental Value |

|---|---|---|

| pKa1 | < 0 | Not precisely determined |

| pKa2 | 3.75 | 3.93 |

This table is based on data for 8-hydroxyquinoline-5-sulfonic acid and is provided for illustrative purposes to demonstrate the application of computational chemistry in this class of compounds. researchgate.net

Future computational studies on this compound could similarly focus on elucidating its reaction mechanisms, including but not limited to, its behavior in complexation reactions, its potential for tautomerization, and its interaction with various substrates and surfaces. Such theoretical investigations would be invaluable in predicting its chemical properties and guiding its application in various scientific and industrial fields.

Advanced Research Applications of 8 Hydroxyquinoline 2 Sulfonic Acid

Development of Chemical Sensors and Chemodosimeters

The unique molecular structure of 8-hydroxyquinoline-2-sulfonic acid, featuring both a chelating site and a water-solubilizing group, makes it an exceptional platform for creating chemical sensors. These sensors are designed for the selective and sensitive detection of various analytes, particularly metal ions.

8-hydroxyquinoline (B1678124) and its derivatives are renowned for their use in fluorescent chemosensors. scispace.com The parent molecule, 8-HQ, is weakly fluorescent, but upon chelation with metal ions, its fluorescence emission can be greatly enhanced due to increased molecular rigidity and the chelation-enhanced fluorescence (CHEF) effect. scispace.com The sulfonic acid group in derivatives like 8-hydroxyquinoline-5-sulfonic acid (a close analog) does not diminish this property; in fact, it improves the ligand's utility in aqueous environments. uci.edu

Research has demonstrated that 8-hydroxyquinoline-based ligands can be tailored to detect specific and environmentally significant metal ions like Aluminum(III) (Al³⁺) and Zinc(II) (Zn²⁺). scispace.com For example, sensors have been developed that exhibit a significant "turn-on" fluorescent response upon binding with Al³⁺. scispace.com Similarly, chemosensors for Zn²⁺ have been designed to show a noticeable color change and enhanced fluorescence. scispace.com The selectivity of these sensors is a critical feature, with studies showing low interference from other common metal ions. nih.gov

Table 1: Performance of 8-Hydroxyquinoline-Based Fluorescent Sensors

| Target Ion | Sensor Type | Principle of Detection | Key Observation |

|---|---|---|---|

| Aluminum (Al³⁺) | Fluorescent Chemosensor | Chelation-Enhanced Fluorescence (CHEF) | Significant "turn-on" fluorescence |

| Zinc (Zn²⁺) | Colorimetric & Fluorescent | Ratiometric response | Color change and fluorescence enhancement |

| Cadmium (Cd²⁺) | Fluorescent Chelate | Complex formation | Intense fluorescence |

Data synthesized from studies on 8-hydroxyquinoline and its sulfonic acid derivatives. scispace.comcolab.ws

The chelating properties of 8-hydroxyquinoline derivatives are also harnessed in electrochemical sensing. Electrodes can be chemically modified with these compounds to create platforms for the sensitive detection of metal ions. scispace.com When a glassy carbon electrode is modified by cycling its potential in the presence of 8-hydroxyquinoline-5-sulfonic acid, it shows significantly improved performance for detecting various species compared to an unmodified electrode. scispace.com

These modified electrodes work by preconcentrating target metal ions on the electrode surface through complexation. For instance, a graphite (B72142) electrode modified with 8-hydroxyquinoline has been successfully used for the electrochemical oxidation and detection of Copper(II) (Cu²⁺) in water samples with a very low detection limit of 2.1 x 10⁻¹¹ M. researchgate.net The formation of the stable Cu(8-HQ)₂ complex on the electrode surface facilitates this high sensitivity. researchgate.net This method has proven to be a rapid and inexpensive tool for monitoring heavy metals in environmental samples. researchgate.net

Ion-imprinted polymers (IIPs) are synthetic materials designed to have specific recognition sites for target ions, much like a lock and key. 8-hydroxyquinoline and its derivatives, including the sulfonic acid variant, are excellent functional monomers for creating these polymers due to their strong metal-binding capabilities. nih.govmdpi.com

The synthesis process involves complexing the target metal ion (the template) with the 8-hydroxyquinoline-based monomer. This complex is then copolymerized with a cross-linking agent. Finally, the template ion is removed, leaving behind cavities that are perfectly shaped to selectively rebind the target ion. nih.govresearchgate.net This technology has been successfully applied to create IIPs for the selective extraction and sensing of various metal ions, including Al³⁺ and Scandium(III) (Sc³⁺). nih.govresearchgate.net In one study, an IIP using 8-hydroxyquinoline sulfonic acid as a fluorescence tag was developed for the detection of Al³⁺ ions in aqueous media. nih.gov Another project prepared a novel Sc(III)-imprinted polymer using a Sc(III)-8-hydroxyquinoline complex as the template for the selective preconcentration of scandium from various samples. researchgate.net

Catalytic Systems and Processes

The ability of this compound to form stable complexes with metal ions is not only useful for sensing but also for catalysis. These metal complexes can act as efficient catalysts in a range of chemical reactions.

Metal complexes of 8-hydroxyquinoline and its derivatives have demonstrated significant catalytic activity. These complexes can function as nanocatalytic platforms for various reactions. For example, a cobalt(II) complex with 8-hydroxyquinoline-5-sulfonic acid, when hybridized with reduced graphene oxide, has been shown to be an excellent nanocatalyst for chemiluminescence reactions. rsc.orgrsc.orgresearchgate.net This hybrid material catalyzes the generation of reactive oxygen species, facilitating the light-emitting reaction. rsc.orgresearchgate.net

Similarly, an iron(III) complex of tris(8-hydroxyquinoline-5-sulfonic acid) has been synthesized and used to modify titanium dioxide (TiO₂). scientific.net While neither the complex nor the TiO₂ alone showed significant photocatalytic activity, the combined material demonstrated strong spectral response and photocatalytic activity for degrading methyl orange under visible light. scientific.net

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with vast potential in catalysis and separation. 8-hydroxyquinoline-5-sulfonic acid (HQSA) can serve as a functional organic linker molecule in the synthesis of these frameworks. acs.org

In a recent study, Lanthanum (La)-based MOFs were synthesized using HQSA as the organic linker and various amine modulators. acs.org In these MOFs, the lanthanum metal centers act as Lewis acidic sites, while the sulfonic acid groups on the linker provide Brønsted acid sites. This dual acidity creates a synergistic effect that enhances the catalyst's efficacy. acs.org These La-MOFs showed superior catalytic activity for the esterification of levulinic acid, a key biomass-derived platform molecule. acs.org The study highlighted how the choice of modulator could influence the MOF's growth and morphology, thereby tuning its catalytic performance. acs.org

Nanocatalysis and Heterogeneous Catalytic Systems

The field of catalysis has seen significant advancements with the introduction of nanomaterials and heterogeneous systems, which offer advantages in terms of catalyst recovery and reusability. While research into the catalytic applications of this compound is an emerging area, its potential is being explored, particularly in the realm of photocatalysis.

A notable application of this compound is in the formation of coordination polymers that function as heterogeneous photocatalysts. A study detailed the synthesis of a silver(I)-based supramolecular framework using this compound as a ligand. This coordination polymer was found to be an effective and stable photocatalyst for the degradation of organic dyes, such as methylene (B1212753) blue, under UV light irradiation. researchgate.net The structure of this coordination polymer provides active sites for the photocatalytic process, and its heterogeneous nature allows for easy separation from the reaction mixture. This research highlights the potential of this compound in the development of new materials for environmental remediation. researchgate.net

Another study reported the synthesis of a zinc(II) coordination polymer, which also demonstrated photocatalytic activity against organic dyes. researchgate.net The investigation into the photocatalytic properties of coordination polymers derived from this compound underscores the compound's utility in creating advanced catalytic systems. researchgate.net

Advanced Materials Science

The unique chelating properties and electronic structure of the 8-hydroxyquinoline scaffold have made its derivatives a cornerstone in the development of advanced materials. The introduction of a sulfonic acid group at the 2-position can modify the electronic properties and solubility of the molecule, influencing its application in materials science.

The parent compound, 8-hydroxyquinoline, and its metal complexes, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). scispace.comrroij.comwikipedia.orgmdpi.com These materials are known for their thermal stability and high quantum efficiency. researchgate.net The performance of OLEDs can be tuned by substituting different functional groups onto the 8-hydroxyquinoline ring, which alters the electronic and photophysical properties of the resulting metal complexes. researchgate.net

Research has been conducted on derivatives such as 8-hydroxyquinoline-5-sulfonic acid to improve the environmental stability of Alq3. spiedigitallibrary.org However, a detailed investigation into the specific contributions of this compound to OLEDs and other optoelectronic materials is not extensively reported in the available scientific literature. While the fundamental properties of the 8-hydroxyquinoline moiety are promising for such applications, specific studies focusing on the 2-sulfonic acid derivative are needed to fully elucidate its potential in this field.

The stability of coordination polymers under irradiation is a critical factor for their application in areas such as photocatalysis and optoelectronics. Research on a silver(I) coordination polymer synthesized with this compound has demonstrated its function as a stable photocatalyst for the degradation of methylene blue. researchgate.net The ability of this coordination polymer to maintain its catalytic activity over time suggests a significant degree of photo-stability, which is essential for practical applications in water treatment and other photocatalytic processes. researchgate.net

In a related study, the photo-stability of coordination polymers formed with a derivative, 4-(8-hydroxyquinoline-5-azo)-benzensulfonic acid, was investigated under various light sources. rsc.org It was observed that the stability of these coordination polymers was dependent on the energy of the irradiating light, with higher energy UV light causing degradation. rsc.org While this study does not directly involve this compound, it provides insight into the general photo-behavior of related sulfonated 8-hydroxyquinoline-based coordination polymers.

Environmental Chemistry Research Applications

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions has led to their extensive use in environmental chemistry, particularly in the areas of metal ion separation and corrosion inhibition. The sulfonic acid group in this compound enhances its water solubility, which can be advantageous in these applications.

8-Hydroxyquinoline is a well-established chelating agent used for the extraction and separation of a wide range of metal ions. rroij.comgoogle.com The introduction of a sulfonic acid group, as in 8-hydroxyquinoline-5-sulfonic acid, has been shown to be effective in the separation of transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) through techniques such as capillary electrophoresis. wmich.edu The sulfonic acid moiety increases the aqueous solubility of the metal complexes, facilitating their separation in aqueous media.

While the general principles of metal chelation by the 8-hydroxyquinoline framework are applicable to the 2-sulfonic acid derivative, specific research detailing its use in metal ion extraction and separation technologies is not widely available in the reviewed literature. The known efficacy of the parent compound and its 5-sulfonic acid isomer suggests that this compound would also be a capable chelating agent for various metal ions.

Derivatives of 8-hydroxyquinoline are recognized as effective corrosion inhibitors for various metals and alloys, acting by forming a protective film on the metal surface. semanticscholar.org The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface through the nitrogen and oxygen atoms of the 8-hydroxyquinoline ring. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds with the metal atoms. semanticscholar.org

The general mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves the molecule acting as a mixed-type inhibitor, retarding both anodic and cathodic reactions. The inhibitor forms a barrier layer between the metal surface and the corrosive environment, which follows the Langmuir adsorption isotherm. The electron-donating ability of the heteroatoms in the 8-hydroxyquinoline ring facilitates the formation of a stable, protective film on the metal surface.

Future Directions and Emerging Research Frontiers

Synergistic Integration with Nanoscience and Biotechnology

The convergence of 8-hydroxyquinoline-2-sulfonic acid with nanoscience and biotechnology presents a promising frontier. Its ability to be functionalized onto nanomaterials opens up new avenues for creating advanced hybrid materials with tailored properties.

One area of significant interest is the development of novel nanosensors. For instance, research has shown that 8-hydroxyquinoline (B1678124) derivatives can be integrated with quantum dots (QDs) to create ratiometric fluorescent sensors. bohrium.com A dual-emitting material was designed by modifying CdTe QDs with 8-hydroxyquinoline-5-sulfonic acid (a positional isomer of the title compound), which allowed for the sensitive detection of an anthrax biomarker. bohrium.com This approach, based on competitive coordination, could be adapted for this compound to target other biologically relevant analytes.

Furthermore, the incorporation of 8-hydroxyquinoline derivatives into nanocarriers for drug delivery is an active area of investigation. Graphene oxide (GO), a two-dimensional carbon nanostructure, has been explored as a carrier for 8-hydroxyquinoline (8-HQ). nih.gov The resulting nanocomposite demonstrated enhanced anti-cancer properties, highlighting the synergistic effects of combining the biological activity of 8-HQ with the unique physicochemical properties of GO. nih.gov Future research could explore the use of this compound in similar nanodelivery systems, potentially improving solubility and targeting capabilities.

The interface with biotechnology also extends to the development of novel antimicrobial and antitumor agents. Electrospun fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid have shown promising antibacterial, antifungal, and antitumor activities, particularly when complexed with metal ions like Cu(II) and Fe(III). mdpi.com This suggests that embedding this compound into biocompatible polymers could lead to the creation of advanced wound dressings or localized cancer therapies. mdpi.com

Rational Design of Multi-Functional Materials and Systems

The rational design of multi-functional materials based on this compound is a key area for future development. Its ability to act as a chelating agent for a wide range of metal ions is a cornerstone of this approach. researchgate.netmdpi.com This property allows for the creation of materials with tunable optical, electronic, and catalytic properties.

An example of this is the development of fluorescent chemosensors for metal ion detection. scispace.com By modifying the 8-hydroxyquinoline scaffold, researchers can create sensors that exhibit high selectivity and sensitivity for specific metal ions. The sulfonic acid group in this compound can further enhance the water solubility and stability of these sensors, making them suitable for applications in environmental monitoring and biological imaging.

Moreover, the formation of metal complexes with 8-hydroxyquinoline derivatives has been shown to be crucial for their biological activity. nih.gov The design of novel metal-based drugs incorporating this compound could lead to new therapeutic strategies for a variety of diseases. The sulfonic acid moiety can influence the pharmacokinetics of these complexes, potentially improving their efficacy and reducing side effects.

The table below summarizes some of the key applications of 8-hydroxyquinoline derivatives in the design of functional materials:

| Application Area | 8-Hydroxyquinoline Derivative | Function |

| Nanosensors | 8-hydroxyquinoline-5-sulfonic acid | Fluorescent detection of biomarkers bohrium.com |

| Drug Delivery | 8-hydroxyquinoline | Anticancer agent in graphene oxide nanocomposites nih.gov |

| Antimicrobial Materials | 8-hydroxyquinoline-5-sulfonic acid | Antibacterial and antifungal activity in electrospun fibers mdpi.com |

| Chemosensors | General 8-hydroxyquinoline derivatives | Fluorescent sensing of metal ions scispace.com |

Exploration of Novel Reaction Pathways and Catalytic Applications

The exploration of novel reaction pathways involving this compound and its derivatives is an expanding field of research. The reactivity of the quinoline (B57606) ring system, coupled with the directing effects of the hydroxyl and sulfonic acid groups, allows for a variety of chemical transformations.

One promising area is the development of new catalysts. For example, mesoporous silica (B1680970) functionalized with 8-hydroxyquinoline-5-sulfonic acid has been shown to be an efficient catalyst for the synthesis of various organic compounds. researchgate.net The sulfonic acid group provides a solid acid catalyst that is easily recoverable and reusable. researchgate.net Similar catalytic systems based on this compound could be designed for a range of organic reactions.

Furthermore, the complexation of 8-hydroxyquinoline derivatives with transition metals can create highly effective catalytic platforms. A notable example is a cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex hybridized with reduced graphene oxide, which acts as a nanocatalyst for chemiluminescence reactions. rsc.orgrsc.orgresearchgate.net This system demonstrates the potential for creating novel catalysts with enhanced activity and stability for applications in bioassays and biosensors. rsc.orgrsc.orgresearchgate.net

Future research could focus on exploring the catalytic activity of this compound complexes in a wider range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The unique electronic and steric properties of the 2-sulfonic acid isomer may lead to catalysts with novel reactivity and selectivity.

Interdisciplinary Research Collaborations and Translational Impact

The full potential of this compound can only be realized through interdisciplinary research collaborations. The translation of fundamental discoveries into real-world applications requires the combined expertise of chemists, materials scientists, biologists, and engineers.

For instance, the development of new therapeutic agents based on this compound necessitates collaboration between synthetic chemists who can design and synthesize novel compounds, and biologists who can evaluate their efficacy and mechanism of action in cellular and animal models. nih.gov Studies on 8-hydroxyquinoline derivatives have already shown their potential in targeting multidrug-resistant cancer and neurodegenerative diseases. nih.govnih.gov

Similarly, the creation of advanced materials for sensing and catalysis requires a close partnership between materials scientists who can fabricate and characterize new materials, and engineers who can integrate these materials into functional devices. The development of organometallic half-sandwich complexes of 8-hydroxyquinoline-derived Mannich bases for targeting multidrug-resistant cancer is a prime example of such a collaboration. acs.orgnih.gov

The translational impact of this research is potentially vast, with applications ranging from improved medical diagnostics and therapies to more efficient and sustainable chemical processes. As our understanding of the fundamental properties of this compound continues to grow, so too will the opportunities for its use in addressing some of society's most pressing challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.